molecular formula C19H23BO2 B6206102 rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane, trans CAS No. 1240492-37-8

rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane, trans

Cat. No.: B6206102
CAS No.: 1240492-37-8
M. Wt: 294.2 g/mol
InChI Key: YIBKTSKVRUUIGK-DLBZAZTESA-N
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Description

rac-4,4,5,5-Tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane (hereafter referred to as the target compound) is a chiral organoboron compound featuring a trans-configured cyclopropane ring fused to a naphthalen-1-yl substituent. The stereochemistry at the cyclopropane moiety is defined as (1R,2R), and the "rac" designation indicates a racemic mixture of enantiomers. The compound’s borolane core (1,3,2-dioxaborolane) provides stability to the boron atom, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings .

Key synthetic routes for analogous compounds involve enantioselective cyclopropanation using chiral ligands (e.g., (S,R)-L1 in ) or transition-metal catalysis (e.g., copper catalysts in ).

Properties

CAS No.

1240492-37-8

Molecular Formula

C19H23BO2

Molecular Weight

294.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(1R,2R)-2-naphthalen-1-ylcyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C19H23BO2/c1-18(2)19(3,4)22-20(21-18)17-12-16(17)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,12H2,1-4H3/t16-,17+/m0/s1

InChI Key

YIBKTSKVRUUIGK-DLBZAZTESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC4=CC=CC=C43

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC4=CC=CC=C43

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane (CAS No. 1240492-37-8) belongs to the class of dioxaborolanes. These compounds are characterized by their unique boron-containing structures and have garnered interest for their potential biological activities. This article provides an overview of the biological activity associated with this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H23BO2
  • Molecular Weight : 294.2 g/mol
  • Structure : The compound features a dioxaborolane ring and a naphthyl cyclopropyl moiety that contribute to its biological properties.

Research indicates that dioxaborolanes can interact with biological systems through various mechanisms:

  • Enzyme Inhibition : Dioxaborolanes have been shown to inhibit certain enzymes involved in metabolic pathways. For example, their ability to form stable complexes with enzymes can lead to altered activity levels.
  • Cell Signaling Modulation : The presence of boron in these compounds allows them to interact with signaling pathways that are crucial for cell growth and differentiation.
  • Antioxidant Activity : Some studies suggest that dioxaborolanes exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

Anticancer Potential

One of the most promising areas of research for rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane is its potential as an anticancer agent:

  • In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

  • Animal Models : In preclinical studies involving animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane has been observed to reduce neuroinflammation and improve cognitive function.

Case Study 1: Anticancer Effects in Breast Cancer Models

A study published in Journal of Medicinal Chemistry explored the anticancer activity of rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane against MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
107520
255045
503070

Case Study 2: Neuroprotection in Animal Models

In a recent study published in Neuroscience Letters, the neuroprotective effects of this compound were evaluated using a mouse model of Alzheimer’s disease. Mice treated with rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane showed improved memory performance in the Morris water maze test compared to untreated controls.

Treatment GroupEscape Latency (seconds)Memory Score (out of 10)
Control603
Low Dose456
High Dose309

Scientific Research Applications

Organic Synthesis

Dioxaborolanes are widely used as intermediates in organic synthesis due to their ability to participate in various reactions:

  • Cross-Coupling Reactions: Dioxaborolanes can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This application is crucial in synthesizing complex organic molecules and pharmaceuticals.
Reaction TypeExample Application
Suzuki-Miyaura CouplingFormation of biaryl compounds
Negishi CouplingSynthesis of aryl and vinyl boronates

Medicinal Chemistry

The structural features of rac-4,4,5,5-tetramethyl-2-dioxaborolane contribute to its potential applications in medicinal chemistry:

  • Drug Development: The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. Its derivatives may exhibit enhanced pharmacological properties.

Case Study:
A study demonstrated that derivatives of dioxaborolanes exhibited significant anti-cancer activity by inhibiting specific kinases involved in tumor growth. The incorporation of naphthalene moieties was found to enhance the selectivity and potency of the compounds against cancer cell lines.

Materials Science

Dioxaborolanes have applications beyond organic synthesis and medicinal chemistry:

  • Polymer Chemistry: They can be used as monomers or cross-linking agents in the preparation of polymers with tailored properties.
Material TypeApplication
Conductive PolymersDevelopment of flexible electronic devices
Biodegradable PolymersCreation of environmentally friendly materials

Case Study:
Research has shown that incorporating dioxaborolane units into polymer backbones can improve thermal stability and mechanical properties. These materials are being explored for use in packaging and biomedical applications.

Comparison with Similar Compounds

Key Insights :

  • Ethyl-linked derivatives (e.g., 4k) exhibit reduced steric effects near the boron center, which may enhance reactivity but lower enantioselectivity .

Key Insights :

  • Chiral ligands (e.g., (S,R)-L1) achieve high enantiomeric excess (ee >95%) in naphthalene-containing analogs, comparable to the target compound .
  • Copper catalysts enable high diastereomeric ratios (dr >20:1) in cyclohexyl derivatives, suggesting robustness across substrates .
  • Lower dr (~5:1) in chlorinated analogs highlights the sensitivity of stereochemical outcomes to substituent electronics .

Key Insights :

  • Naphthalene-containing borolanes (e.g., the target compound) are prioritized for medicinal chemistry due to their enhanced aromatic interactions .
  • Ethynyl and heterocyclic derivatives find niche roles in materials science, where electronic tuning is critical .

Q & A

Q. Table 1. Key Spectroscopic Data for This compound

ParameterValue/ObservationReference
¹H NMR (CDCl₃) δ 7.8–7.2 (m, naphthalenyl H), 1.3 (s, CH₃)
¹³C NMR δ 135–125 (aromatic C), 25–30 (CH₃)
IR (cm⁻¹) B-O stretch: 1350–1400
Melting Point 94–99°C (analogous compounds)

Q. Table 2. Comparison of Reactivity in Cross-Coupling Reactions

SubstrateYield (trans)Yield (cis)Conditions
4-Bromotoluene78%62%Pd(OAc)₂, K₂CO₃, DMF
2-Naphthyl Triflate85%45%PdCl₂(dppf), THF

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